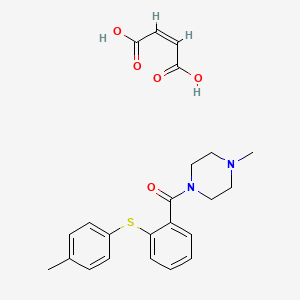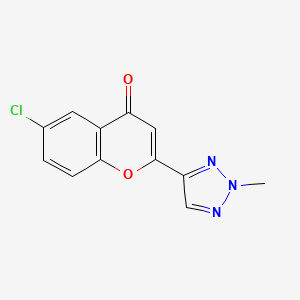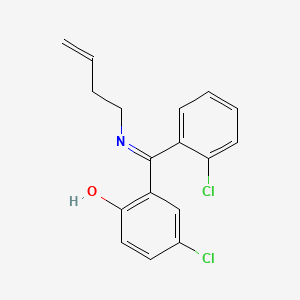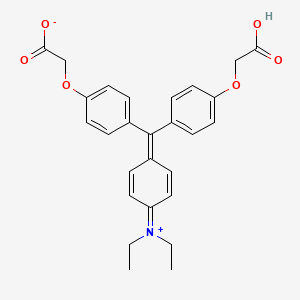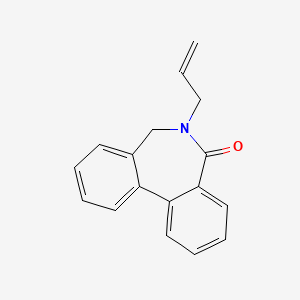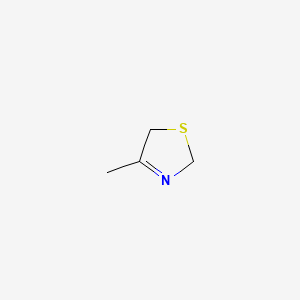
Glutamine, N-2-mercaptoethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamine, N-2-mercaptoethyl- is a compound that combines the amino acid glutamine with a mercaptoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutamine, N-2-mercaptoethyl- typically involves the reaction of glutamine with a mercaptoethyl reagent under controlled conditions. One common method involves the use of a mixed acid anhydride intermediate, which reacts with glutamine to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of Glutamine, N-2-mercaptoethyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Glutamine, N-2-mercaptoethyl- can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The mercaptoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Glutamine, N-2-mercaptoethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Glutamine, N-2-mercaptoethyl- involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of other important biomolecules and can modulate cellular processes such as metabolism, cell proliferation, and apoptosis . The compound’s effects are mediated through its interaction with enzymes and signaling pathways, including the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs) pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Glutamine, N-2-mercaptoethyl- include:
N-(2-Mercaptoethyl)acetamide: A compound with similar mercaptoethyl functionality but different amino acid backbone.
N,N′ Bis-(2-Mercaptoethyl) Isophthalamide: Another thiol-containing compound with different structural features.
α-Ketoglutaramate: A metabolite of glutamine with distinct biochemical properties.
Uniqueness
Glutamine, N-2-mercaptoethyl- is unique due to its combination of the amino acid glutamine with a mercaptoethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
45102-60-1 |
|---|---|
Fórmula molecular |
C7H14N2O3S |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-oxo-5-(2-sulfanylethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14N2O3S/c8-5(7(11)12)1-2-6(10)9-3-4-13/h5,13H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
Clave InChI |
DACAJQHNYZRUTJ-YFKPBYRVSA-N |
SMILES isomérico |
C(CC(=O)NCCS)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NCCS)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



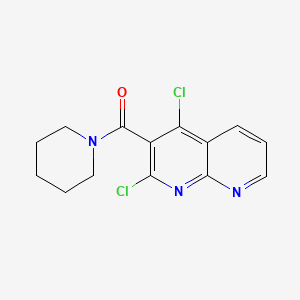
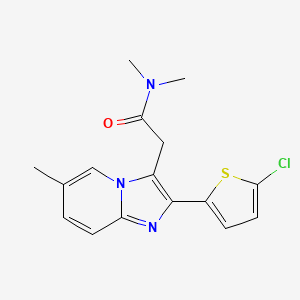
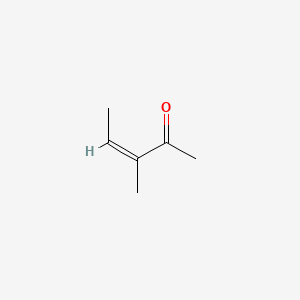
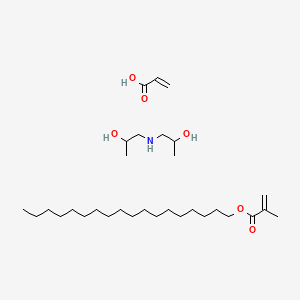
![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
